molecular formula C8H13NO5 B1596643 (Acetyl-methoxycarbonylmethyl-amino)-acetic acid methyl ester CAS No. 5410-10-6

(Acetyl-methoxycarbonylmethyl-amino)-acetic acid methyl ester

Cat. No.: B1596643
CAS No.: 5410-10-6
M. Wt: 203.19 g/mol
InChI Key: UCQUYWATETZECV-UHFFFAOYSA-N
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Description

"(Acetyl-methoxycarbonylmethyl-amino)-acetic acid methyl ester" is a synthetic ester derivative characterized by a central acetic acid methyl ester backbone modified with an acetylated methoxycarbonylmethyl-amino substituent. Key functional groups include:

  • Methyl ester: Enhances lipophilicity and metabolic stability.

Properties

IUPAC Name

methyl 2-[acetyl-(2-methoxy-2-oxoethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO5/c1-6(10)9(4-7(11)13-2)5-8(12)14-3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQUYWATETZECV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC(=O)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00279395
Record name Dimethyl 2,2'-(acetylazanediyl)diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5410-10-6
Record name 5410-10-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12577
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl 2,2'-(acetylazanediyl)diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Acetyl-methoxycarbonylmethyl-amino)-acetic acid methyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Methoxycarbonylation: The addition of a methoxycarbonyl group to the intermediate product.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

The reaction conditions for these steps often involve the use of catalysts, solvents, and specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of (Acetyl-methoxycarbonylmethyl-amino)-acetic acid methyl ester may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Common industrial techniques include:

    Catalytic processes: Using catalysts to speed up the reaction and improve yield.

    Solvent extraction: To purify the final product.

    Recrystallization: To obtain the compound in a pure, crystalline form.

Chemical Reactions Analysis

Types of Reactions

(Acetyl-methoxycarbonylmethyl-amino)-acetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into simpler derivatives.

    Substitution: The functional groups in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidiabetic Agents

Research has shown that derivatives of amino acids can serve as inhibitors for enzymes involved in glucose metabolism, such as insulin-degrading enzyme (IDE). Compounds similar to (Acetyl-methoxycarbonylmethyl-amino)-acetic acid methyl ester have been synthesized and evaluated for their ability to inhibit IDE, which is crucial in the context of diabetes management. A study indicated that modifications to the ester functionality significantly affected the pharmacokinetic properties and enzyme inhibition activity .

Table 1: Structure-Activity Relationship of IDE Inhibitors

CompoundStructure ModificationIC50 (μM)Plasma Stability (t1/2, hours)
1Methyl Ester2.96.4
2Isopropyl Ester0.30.2
3Tert-butyl Ester0.8>24

1.2 Neuroprotective Effects

Another area of interest is the neuroprotective potential of amino acid derivatives. Studies have indicated that compounds with similar structures can mitigate neurodegenerative processes by modulating neurotransmitter systems and reducing oxidative stress . The methyl ester form enhances lipophilicity, facilitating better blood-brain barrier penetration.

Biochemical Applications

2.1 Synthesis of Peptides and Proteins

(Acetyl-methoxycarbonylmethyl-amino)-acetic acid methyl ester serves as an intermediate in the synthesis of various peptides and proteins. Its ability to act as a building block allows for the efficient construction of peptide chains through standard coupling reactions with other amino acids .

Case Study: Synthesis of N-benzoyl Amino Acids

A series of N-benzoyl amino acids were synthesized using this compound as a precursor, demonstrating its utility in generating biologically relevant molecules .

Table 2: Synthesis Overview

Reaction TypeStarting MaterialProductYield (%)
CouplingAcetyl-methoxycarbonylmethyl-amino-acetic acid methyl ester + Benzoyl ChlorideN-benzoyl-L-valine methyl ester75
HydrolysisN-benzoyl-L-valine methyl esterN-benzoyl-L-valine70

Material Science Applications

3.1 Polymer Chemistry

In material science, the compound's derivatives are explored for their potential in synthesizing biodegradable polymers. The incorporation of such amino acid esters into polymer matrices can enhance biocompatibility and degradation rates, making them suitable for medical applications such as drug delivery systems .

Case Study: Biodegradable Polymers

Research has demonstrated that polymers derived from amino acid esters exhibit desirable mechanical properties while maintaining biodegradability, which is crucial for applications in sustainable materials .

Mechanism of Action

The mechanism by which (Acetyl-methoxycarbonylmethyl-amino)-acetic acid methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetyl and methoxycarbonylmethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity. The pathways involved may include enzymatic catalysis and signal transduction processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Azetidinyl Acetic Acid Methyl Esters

Compounds such as methyl{3-[4-(trifluoromethyl)phenyl]azetidin-3-yl}acetate (Compound 23, ) share the methyl ester core but incorporate an azetidine ring and aryl substituents. Key differences include:

  • Core structure: Azetidine ring vs. linear amino-acetic acid backbone.
  • Substituents : Trifluoromethylphenyl groups enhance hydrophobicity and electron-withdrawing effects, whereas the target compound’s acetyl-methoxycarbonyl group may improve hydrogen-bonding capacity .
N-Acylated Derivatives

Compound 26 (N-isobutyryl derivative) and 27 (N-benzoyl derivative) () demonstrate how N-acylation modulates activity. The target compound’s acetyl group may confer similar stability but with reduced steric hindrance compared to bulkier acyl groups .

Other Acetic Acid Methyl Esters
  • ALFA-[[(1,1-dimethylethoxy)carbonyl]amino]-benzenacetic acid methyl ester (): Features a tert-butoxycarbonyl (Boc)-protected amino group, offering contrast in solubility and deprotection requirements.
  • 1-((2-Methoxyphenyl)amino)-2-oxoethyl acetate (): Incorporates an aromatic amino group, highlighting the role of aryl interactions in bioactivity.

Physicochemical and Pharmacological Properties

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Bioactivity (Evidence Source)
Target Compound Linear amino-acetic acid Acetyl-methoxycarbonylmethyl-amino Not explicitly reported
Methyl{3-[4-(trifluoromethyl)phenyl]azetidin-3-yl}acetate (23) Azetidine Trifluoromethylphenyl Neuroprotection (10 µM, comparable to R-LA)
Compound 26 (N-isobutyryl derivative) Azetidine Isobutyryl AChE inhibition (IC₅₀ ~10 µM)
ALFA-[[(1,1-dimethylethoxy)carbonyl]amino]-benzenacetic acid methyl ester Linear benzenacetic acid Boc-protected amino No activity data
Key Observations :
  • Azetidinyl derivatives (e.g., Compound 23) exhibit neuroprotective effects at low concentrations (10 µM), attributed to their ability to inhibit oxidative stress and caspase-3/7 activation .
  • N-Acylated derivatives (e.g., Compound 26) show acetylcholinesterase (AChE) inhibition comparable to rivastigmine, a clinical standard .
  • The target compound’s acetyl-methoxycarbonyl group may balance solubility (via methoxycarbonyl) and target engagement (via acetyl-amino), though direct data is lacking.

Biological Activity

(Acetyl-methoxycarbonylmethyl-amino)-acetic acid methyl ester, commonly referred to as AMAME, is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

AMAME has the chemical formula C8H13NO5C_8H_{13}NO_5 and features a unique structure that contributes to its biological properties. The compound consists of an acetyl group, a methoxycarbonyl group, and an amino-acetic acid moiety. Its structural characteristics allow for interactions with various biomolecules, influencing its biological activity.

The biological activity of AMAME can be attributed to its ability to modulate enzyme activities and interact with cellular receptors. Preliminary studies suggest that AMAME may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially impacting processes such as amino acid metabolism and neurotransmitter synthesis.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of AMAME:

Biological Activity Description References
Enzyme InhibitionAMAME has been shown to inhibit enzymes such as cytochrome P450, affecting drug metabolism.
Antimicrobial PropertiesExhibits antimicrobial activity against various bacterial strains, suggesting potential therapeutic uses.
CytotoxicityStudies indicate cytotoxic effects on specific cancer cell lines, highlighting its potential in cancer therapy.
Neuroprotective EffectsPreliminary data suggest neuroprotective effects in models of neurodegeneration.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of AMAME against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting potential for development as an antibacterial agent.
  • Cytotoxic Effects on Cancer Cells : Research involving human cancer cell lines demonstrated that AMAME induced apoptosis in a dose-dependent manner. The study highlighted the compound's potential as a chemotherapeutic agent.
  • Neuroprotection : In models of oxidative stress-induced neuronal damage, AMAME exhibited protective effects by reducing markers of oxidative stress and inflammation, indicating its potential role in neurodegenerative diseases.

Research Findings

Recent research has focused on elucidating the specific pathways through which AMAME exerts its biological effects. Key findings include:

  • Metabolic Pathways : AMAME interacts with metabolic enzymes, leading to altered levels of key metabolites involved in energy production and cellular signaling.
  • Cellular Uptake Mechanisms : Studies suggest that AMAME is taken up by cells via active transport mechanisms, enhancing its bioavailability and efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Acetyl-methoxycarbonylmethyl-amino)-acetic acid methyl ester
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